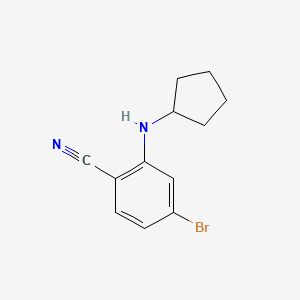

4-Bromo-2-(cyclopentylamino)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(cyclopentylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2/c13-10-6-5-9(8-14)12(7-10)15-11-3-1-2-4-11/h5-7,11,15H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXJYVKEPCKAPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(C=CC(=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742921 | |

| Record name | 4-Bromo-2-(cyclopentylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-79-2 | |

| Record name | Benzonitrile, 4-bromo-2-(cyclopentylamino)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(cyclopentylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Organic Chemistry

General Strategies for the Installation of Nitrile Groups in Organic Synthesis

The synthesis of aryl nitriles can be broadly categorized into classical methods, which have been refined over a century, and modern transition metal-catalyzed protocols that offer milder conditions and broader substrate scopes.

Classical Approaches for Aryl Nitrile Formation

The Rosenmund–von Braun reaction is a historically significant and reliable method for converting aryl halides into aryl nitriles. numberanalytics.comwikipedia.org This reaction involves the treatment of an aryl halide with a copper(I) cyanide (CuCN) salt, often at elevated temperatures in a polar aprotic solvent like DMF or NMP. numberanalytics.comnumberanalytics.comorganic-chemistry.org

The reaction was first described by Karl Wilhelm Rosenmund and Erich Struck in 1914 and later improved by Julius von Braun. wikipedia.org The generally accepted mechanism, though still a subject of some discussion, is thought to proceed through the oxidative addition of the aryl halide to the copper(I) cyanide, forming a transient aryl-copper(III) intermediate. numberanalytics.comorganic-chemistry.org This is followed by reductive elimination to yield the aryl nitrile and regenerate the copper(I) species. numberanalytics.com

Key Features of the Rosenmund-von Braun Reaction:

Reactants : Aryl halide (typically bromide or iodide) and copper(I) cyanide.

Conditions : High temperatures (often up to 200°C) and polar aprotic solvents. organic-chemistry.org

Mechanism : Involves oxidative addition and reductive elimination steps with a copper catalyst. numberanalytics.com

Modern modifications of this reaction have focused on improving the reaction conditions. For instance, the use of catalytic amounts of copper(I) iodide with alkali metal cyanides has been shown to facilitate the cyanation of aryl bromides under milder conditions. organic-chemistry.org

The Sandmeyer reaction provides a powerful alternative route to aryl nitriles, starting from aromatic amines. byjus.comwikipedia.org Discovered by Traugott Sandmeyer in 1884, this two-step process first involves the conversion of a primary aryl amine into an aryl diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). wikipedia.orggeeksforgeeks.org The resulting diazonium salt is then treated with copper(I) cyanide, which facilitates the substitution of the diazonium group (-N₂⁺) with a cyanide group (-CN). byjus.commasterorganicchemistry.com

The mechanism of the Sandmeyer reaction is believed to be a radical-nucleophilic aromatic substitution (SRNAr). wikipedia.org It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then reacts with the copper-bound cyanide to form the final product and regenerate the catalyst. wikipedia.org

This method is particularly useful for synthesizing nitriles with substitution patterns that are not easily accessible through other means. byjus.com For example, the synthesis of 4-bromo-2-chlorobenzonitrile (B136228) can be achieved from 4-amino-2-chlorobenzonitrile (B1265742) via a Sandmeyer reaction. chemicalbook.com

| Step | Description | Reagents |

| 1 | Diazotization | Primary aryl amine, NaNO₂, HCl (or H₂SO₄), 0-5°C |

| 2 | Cyanation | Aryl diazonium salt, CuCN |

The dehydration of primary amides and aldoximes represents another fundamental strategy for nitrile synthesis. orgoreview.comrsc.org This approach is conceptually straightforward, involving the elimination of a water molecule from the starting material.

From Primary Amides: Primary amides can be dehydrated to nitriles using a variety of strong dehydrating agents. orgoreview.com Commonly used reagents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). orgoreview.com More recently, milder and more efficient protocols have been developed using reagents like triphenylphosphine (B44618) in combination with a base or specialized phosphorus-based reagents. nih.govacs.org The general mechanism involves the activation of the amide oxygen by the dehydrating agent, followed by elimination to form the nitrile. acs.org

From Aldoximes: Aldoximes, which can be readily prepared from aldehydes, also serve as excellent precursors for nitriles. nih.govprepchem.com The dehydration can be accomplished using various reagents, including acetic anhydride, trifluoroacetic anhydride, or transition metal catalysts. nih.gov Enzymatic methods using aldoxime dehydratases have also emerged as an environmentally benign alternative, operating in water and avoiding harsh reagents. ebi.ac.ukpnas.org

| Starting Material | Typical Dehydrating Agents |

| Primary Amide | P₂O₅, POCl₃, SOCl₂, (COCl)₂, P(NMe₂)₃ orgoreview.comnih.gov |

| Aldoxime | Acetic Anhydride, Trifluoroacetic Anhydride, Iron Salts, Aldoxime Dehydratase nih.govebi.ac.uk |

Transition Metal-Catalyzed Cyanation Protocols

Modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions, which often provide higher yields, greater functional group tolerance, and milder reaction conditions compared to classical methods. Palladium and nickel are the most prominent metals used for cyanation reactions.

Nickel-catalyzed cyanation of aryl halides has become a powerful and cost-effective alternative to palladium-based systems. rsc.org These reactions typically employ a nickel(0) catalyst, which undergoes oxidative addition with the aryl halide. The resulting aryl-nickel(II) complex then reacts with a cyanide source, followed by reductive elimination to afford the aryl nitrile and regenerate the nickel(0) catalyst.

A variety of cyanide sources can be used, ranging from toxic alkali metal cyanides to less hazardous alternatives. mdpi.com Recent advancements have introduced protocols that use acetonitrile (B52724) or cyanogen (B1215507) bromide as the cyano source, further enhancing the safety and practicality of these methods. mdpi.comnih.gov For example, a system using a nickel catalyst with an organosilicon reductant allows for the use of acetonitrile as the cyanide source. nih.gov Another innovative approach involves a dual photoredox-nickel catalysis system that can operate under benign, room-temperature conditions. chinesechemsoc.org

Plausible Catalytic Cycle for Nickel-Catalyzed Cyanation:

Generation of Ni(0): A Ni(II) precatalyst is reduced in situ to the active Ni(0) species. mdpi.com

Oxidative Addition: The Ni(0) complex reacts with the aryl halide (Ar-X) to form an Ar-Ni(II)-X intermediate. mdpi.com

Transmetalation/Cyanide Exchange: The halide is exchanged for a cyanide group from the cyano source.

Reductive Elimination: The Ar-CN bond is formed, releasing the aryl nitrile product and regenerating the Ni(0) catalyst. mdpi.com

These nickel-catalyzed methods are compatible with a wide array of functional groups and have been successfully applied to the synthesis of complex molecules. rsc.orgmdpi.com

Copper-Catalyzed Cyano-Group Installation

The copper-catalyzed cyanation of aryl halides, a variant of the Rosenmund-von Braun reaction, is a foundational method for the synthesis of aryl nitriles. nih.govorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with a cyanide source, often copper(I) cyanide or other metal cyanides, facilitated by a copper catalyst. For a molecule like 4-Bromo-2-(cyclopentylamino)benzonitrile, a plausible precursor would be a di-halogenated benzene (B151609) derivative, where one halogen is selectively replaced by the cyano group.

Recent advancements have focused on developing milder and more efficient catalytic systems. organic-chemistry.org For instance, a domino halogen exchange-cyanation procedure has been developed for aryl bromides, which operates under milder conditions than traditional methods. organic-chemistry.org This process uses catalytic amounts of copper(I) iodide (CuI), potassium iodide (KI), a diamine ligand, and sodium cyanide (NaCN) in a non-polar solvent like toluene. organic-chemistry.org The in situ generation of a more reactive aryl iodide from the aryl bromide is a key feature of this "domino" approach, which then undergoes cyanation. organic-chemistry.org

The general mechanism for copper-catalyzed cyanation is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination to yield the aryl nitrile and regenerate the Cu(I) catalyst. The choice of ligand is crucial as it stabilizes the copper center and modulates its reactivity. alberts.edu.in

Table 1: Examples of Copper-Catalyzed Cyanation Conditions

| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| CuI / N,N'-dimethylethylenediamine | NaCN / KI | Toluene | 110 | 79-94 (for various aryl bromides) | organic-chemistry.org |

| Cu(OAc)₂ / phenanthroline | Malononitrile | DMF | 120 | up to 86 (for aryl iodides) | researchgate.net |

This table presents generalized conditions from literature for the cyanation of aryl halides, illustrating typical parameters.

Iron-Catalyzed Deoxynitrogenation of Carboxylic Acids

A more recent and innovative approach to nitrile synthesis involves the iron-catalyzed deoxynitrogenation of carboxylic acids. organic-chemistry.orgnih.govresearchgate.net This method provides a direct transformation of a carboxyl group to a nitrile, offering an alternative synthetic route that avoids the use of aryl halides. To synthesize this compound via this method, the corresponding starting material would be 4-bromo-2-(cyclopentylamino)benzoic acid.

This reaction utilizes an iron catalyst, typically iron(III) chloride (FeCl₃), and a cyanamide-based reagent such as N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) which acts as both a nitrogen donor and a deoxygenating agent. organic-chemistry.org The reaction proceeds under mild conditions and demonstrates a broad substrate scope, tolerating various functional groups including halides and amines. organic-chemistry.orgnih.gov A key advantage is its operational simplicity, as it does not require an inert atmosphere. organic-chemistry.org

The proposed mechanism involves the coordination of the iron catalyst to the NCTS reagent. The carboxylate anion then performs a nucleophilic attack, leading to a rearrangement that releases carbon dioxide and forms the nitrile product. organic-chemistry.org This release of CO₂ renders the reaction irreversible. organic-chemistry.org

Table 2: Iron-Catalyzed Deoxynitrogenation of a Model Carboxylic Acid

| Catalyst | Nitrogen/Deoxygenating Agent | Solvent | Temperature (°C) | Time (h) |

|---|

Data based on a general procedure for the iron-catalyzed conversion of carboxylic acids to nitriles. organic-chemistry.org

Palladium-Mediated Cross-Coupling Reactions for Aryl Halides

Palladium-catalyzed cyanation is a powerful and versatile method for the synthesis of aryl nitriles from aryl halides and triflates. nih.govrsc.org These reactions are known for their high functional group tolerance and generally milder conditions compared to traditional copper-based methods. nih.govacs.org The synthesis of this compound would involve the reaction of a suitable dihalo-precursor with a cyanide source in the presence of a palladium catalyst and a supporting ligand.

Significant progress in this area has been driven by the development of sophisticated phosphine (B1218219) ligands that prevent catalyst poisoning by the cyanide ion, a common issue in these reactions. nih.govnih.gov Modern protocols often use non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂). organic-chemistry.orgorganic-chemistry.org The choice of ligand, palladium precursor, base, and solvent system is critical for achieving high yields and can be optimized for specific substrates, including electron-rich, electron-poor, and sterically hindered aryl halides. acs.orgorganic-chemistry.org

The catalytic cycle for palladium-catalyzed cyanation generally involves three key steps:

Oxidative Addition: The aryl halide (Ar-X) adds to the active Pd(0) catalyst to form a Pd(II) intermediate (Ar-Pd-X). youtube.com

Transmetalation: The cyanide group is transferred from the cyanide source (e.g., from [Fe(CN)₆]⁴⁻ or Zn(CN)₂) to the palladium center, displacing the halide. youtube.com

Reductive Elimination: The aryl nitrile (Ar-CN) is formed, and the Pd(0) catalyst is regenerated, completing the cycle. youtube.com

Table 3: Representative Palladium-Catalyzed Cyanation Systems

| Palladium Source | Ligand | Cyanide Source | Conditions | Reference |

|---|---|---|---|---|

| [(allyl)PdCl]₂ | DPEphos | K₄[Fe(CN)₆] | MeCN/H₂O, 75 °C | organic-chemistry.org |

| Palladacycle Precatalyst | Buchwald Ligands | KCN | rt - 40 °C | acs.org |

This table summarizes various advanced systems for the palladium-catalyzed cyanation of aryl (pseudo)halides.

Metal-Free and Green Chemistry Approaches to Nitrile Synthesis

In line with the principles of green chemistry, significant research has been directed towards the development of metal-free synthetic routes to nitriles. These methods aim to reduce reliance on potentially toxic and expensive heavy metals and often utilize more environmentally benign reagents and conditions.

Oxidative Nitrogenation Methods

Metal-free oxidative nitrogenation offers a direct route to nitriles, often from more readily available starting materials than aryl halides. organic-chemistry.org One such strategy involves the PhI(OAc)₂-mediated nitrogenation of alkenes, which proceeds via C=C bond cleavage using an inorganic ammonium (B1175870) salt as the nitrogen source under mild conditions. organic-chemistry.org Another approach is the oxidative amination of ketones and aldehydes to nitriles using sodium nitrite (NaNO₂) as both the oxidant and the nitrogen source, which is a transition-metal-free process. organic-chemistry.org For the synthesis of aromatic nitriles, methods involving the direct conversion of benzylic halides or the oxidation of arylacetic acids have been developed using reagents like molecular iodine in aqueous ammonia (B1221849) or a hypervalent iodine reagent. organic-chemistry.org These methods provide pathways that avoid metal catalysts while offering operational simplicity. organic-chemistry.orgresearchgate.net

Acceptorless Dehydrogenation of Amines

Acceptorless dehydrogenation (AD) is a highly atom-economical and green process for converting primary amines to nitriles, with molecular hydrogen as the only byproduct. researchgate.netrsc.org This transformation is challenging but offers significant advantages by avoiding the need for external oxidants (acceptors). researchgate.netresearchgate.net The reaction typically requires a catalyst, and while many systems are metal-based (e.g., using Ruthenium or Cobalt), the development of metal-free alternatives is an active area of research. researchgate.netmatilda.sciencenih.gov

The synthesis of this compound using this method would conceptually start from the corresponding benzylamine, [4-bromo-2-(cyclopentylamino)phenyl]methanamine. The reaction involves a double dehydrogenation, first to an imine intermediate, which is then further dehydrogenated to the nitrile. nih.gov The thermodynamic driving force for these reactions can be low, often requiring elevated temperatures or the removal of H₂ to shift the equilibrium towards the product. researchgate.net

Electrochemical and Photochemical Cyanation Techniques

Harnessing energy from light or electricity provides modern, often milder, and more controlled alternatives to traditional thermal reactions for nitrile synthesis.

Electrochemical synthesis is an emerging green method that can drive challenging reactions with minimal waste. nih.gov The electrochemical oxidation of amines or oximes can produce nitriles, sometimes without the need for any mediating reagents, using simple graphite (B72142) or lead electrodes. nih.gov For aryl halides, electrochemical cyanation can be performed using tosyl cyanide as the cyanating reagent, avoiding the use of external stoichiometric reducing agents. organic-chemistry.org

Photochemical methods utilize light to promote reactions. Visible-light-promoted, nickel-catalyzed cyanation of aryl halides has been developed using 1,4-dicyanobenzene as a safe and practical cyanating agent. organic-chemistry.orgorganic-chemistry.org The reaction is initiated by light, which facilitates the generation of the active catalytic species, and can proceed under very mild conditions. organic-chemistry.org Other photochemical approaches enable the cyanation of alcohols using 1,4-dicyanobenzene as the cyanide source, providing a metal- and HCN-free route to nitriles. acs.orgnih.gov These light-driven methods are highly valuable for their mild conditions and potential for late-stage functionalization of complex molecules. organic-chemistry.org

Table 4: Mentioned Chemical Compounds

| Compound Name | Formula | Role/Type |

|---|---|---|

| This compound | C₁₂H₁₃BrN₂ | Target Molecule |

| Copper(I) iodide | CuI | Catalyst |

| Potassium iodide | KI | Reagent |

| Sodium cyanide | NaCN | Reagent/Cyanide Source |

| N,N'-dimethylethylenediamine | C₄H₁₂N₂ | Ligand |

| Toluene | C₇H₈ | Solvent |

| Copper(II) acetate | Cu(OAc)₂ | Catalyst |

| Phenanthroline | C₁₂H₈N₂ | Ligand |

| Malononitrile | CH₂(CN)₂ | Reagent/Cyanide Source |

| Dimethylformamide (DMF) | C₃H₇NO | Solvent |

| Iron(III) chloride | FeCl₃ | Catalyst |

| N-cyano-N-phenyl-p-methylbenzenesulfonamide | C₁₄H₁₂N₂O₂S | Reagent |

| Dichloroethane (DCE) | C₂H₄Cl₂ | Solvent |

| 4-bromo-2-(cyclopentylamino)benzoic acid | C₁₂H₁₄BrNO₂ | Hypothetical Precursor |

| Palladium(II) acetate | Pd(OAc)₂ | Catalyst Precursor |

| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | Catalyst Precursor |

| Zinc cyanide | Zn(CN)₂ | Reagent/Cyanide Source |

| Potassium ferrocyanide | K₄[Fe(CN)₆] | Reagent/Cyanide Source |

| Phenyliodine diacetate | PhI(OAc)₂ | Reagent |

| Sodium nitrite | NaNO₂ | Reagent |

| [4-bromo-2-(cyclopentylamino)phenyl]methanamine | C₁₂H₁₇BrN₂ | Hypothetical Precursor |

| 1,4-dicyanobenzene | C₈H₄N₂ | Reagent/Cyanide Source |

| Tosyl cyanide | C₈H₇NO₂S | Reagent/Cyanide Source |

| Benzonitrile (B105546) | C₇H₅N | Aromatic Nitrile |

| Benzamide | C₇H₇NO | Amide |

| Benzaldehyde (B42025) oxime | C₇H₇NO | Oxime |

| Bromobenzene | C₆H₅Br | Aryl Halide |

Synthetic Routes to this compound

The synthesis of this compound is a multi-step process that hinges on the initial preparation of a key intermediate followed by a crucial amination reaction.

Preparation of Key Halogenated Benzonitrile Precursors (e.g., 4-Bromo-2-chlorobenzonitrile)

The primary precursor for the target compound is 4-bromo-2-chlorobenzonitrile. A common and effective method for its synthesis is the Sandmeyer reaction, which transforms an amino group on a benzene ring into a halogen. This process starts with a substituted aniline (B41778), such as 4-amino-2-chlorobenzonitrile. chemicalbook.com

The synthesis involves two main stages:

Diazotization : The starting material, 4-amino-2-chlorobenzonitrile, is dissolved in a strong acid like concentrated hydrochloric acid and cooled to a low temperature (typically 0–5 °C). A solution of sodium nitrite is then added slowly to form an in-situ diazonium salt. chemicalbook.com

Sandmeyer Bromination : The freshly prepared diazonium salt solution is then added to a solution containing copper(I) bromide (CuBr). This facilitates the substitution of the diazonium group (-N₂⁺) with a bromine atom, yielding 4-bromo-2-chlorobenzonitrile. chemicalbook.comguidechem.com

The table below summarizes a typical procedure for this synthesis.

Table 1: Synthesis of 4-Bromo-2-chlorobenzonitrile via Sandmeyer Reaction chemicalbook.com

| Step | Reactants & Reagents | Conditions | Outcome |

|---|---|---|---|

| 1. Diazotization | 4-Amino-2-chlorobenzonitrile, Sodium Nitrite, Conc. Hydrochloric Acid, Water | 0–5 °C | Formation of diazonium salt solution |

This precursor is a valuable intermediate in organic synthesis, not just for the target compound but also for various pharmaceuticals and agrochemicals due to its reactive functional groups. guidechem.comsmolecule.com Alternative, though less common, laboratory methods include the vapor-phase halogenation of benzonitrile derivatives. google.com

Amination Reactions for Introducing the Cyclopentylamino Moiety

The introduction of the cyclopentylamino group onto the benzonitrile ring is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this key step, the precursor, 4-bromo-2-chlorobenzonitrile, is treated with cyclopentylamine (B150401).

The reaction proceeds by the displacement of the chlorine atom at the C-2 position of the benzonitrile ring by the cyclopentylamine nucleophile. The chlorine atom is the target for substitution over the bromine atom at C-4. This regioselectivity is because the C-2 position is ortho to the strongly electron-withdrawing nitrile (-CN) group, which activates this position for nucleophilic attack. byjus.commasterorganicchemistry.com The general reaction is as follows:

4-bromo-2-chlorobenzonitrile + Cyclopentylamine → this compound + HCl

This transformation is a standard method for forming aryl-amine bonds, a common structural motif in medicinal chemistry. acsgcipr.org While direct alkylation of amines can sometimes lead to over-alkylation, nucleophilic aromatic substitution on an activated ring is a more controlled process. libretexts.org

Elucidation of Reaction Mechanisms for Functional Group Transformations

The core transformation in the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of chlorine by cyclopentylamine. This reaction proceeds via a well-established two-step addition-elimination mechanism . byjus.comdalalinstitute.com

Step 1: Nucleophilic Addition and Formation of a Meisenheimer Complex The reaction is initiated by the attack of the nucleophilic amine (cyclopentylamine) on the electron-deficient carbon atom bonded to the chlorine atom (the C-2 position). masterorganicchemistry.com This forms a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge of this intermediate is stabilized by resonance, with delocalization into the aromatic ring and, most importantly, onto the oxygen atom of the electron-withdrawing nitrile group. The presence of the nitrile group in the ortho position is critical for this stabilization. byjus.comdalalinstitute.com

Step 2: Elimination of the Leaving Group In the second step, the aromaticity of the ring is restored through the expulsion of the leaving group, the chloride ion. dalalinstitute.com This elimination step is typically fast and results in the formation of the final substituted product, this compound.

Topographical and Electronic Contributions of the Benzonitrile Core

The benzonitrile core serves as the foundational scaffold for this compound, providing a rigid framework that dictates the spatial orientation of the other substituents. The aromatic ring itself offers a flat, hydrophobic surface that can engage in van der Waals and π-stacking interactions with complementary surfaces within a biological target, such as the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

Impact of the Bromo Substituent on Receptor Interactions and Selectivity

The bromo substituent at the 4-position of the benzonitrile ring is not merely a passive placeholder. Halogen atoms, particularly bromine and iodine, are increasingly recognized for their ability to form specific and directional non-covalent interactions known as halogen bonds. nih.govcapes.gov.br

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis basic atom such as oxygen, nitrogen, or sulfur. nih.govacs.org This occurs due to a region of positive electrostatic potential, often called a "σ-hole," on the halogen atom opposite to the covalent bond connecting it to the rest of the molecule. acs.org In the case of this compound, the bromine atom can form a halogen bond with a suitable acceptor group on a receptor, such as a backbone carbonyl oxygen or the side chain of an amino acid. nih.gov The strength of this interaction is comparable to that of a classical hydrogen bond and is highly directional, contributing significantly to both binding affinity and specificity. nih.gov Studies have shown that the strength of halogen bonds generally follows the order I > Br > Cl > F. nih.gov

Beyond halogen bonding, the bromo substituent also increases the lipophilicity of the molecule. This property influences the compound's ability to cross cell membranes and can enhance hydrophobic interactions within a binding site.

The specific placement of the bromo substituent at the 4-position is critical for modulating the molecular recognition profile. Its ability to form a directional halogen bond provides a precise anchoring point within a receptor's binding site. rsc.org This can lead to a higher degree of selectivity for a particular target over others, as the specific geometry and electronic environment required to accommodate the halogen bond may not be present in off-target proteins. By acting as a "smart" substituent, the bromine atom can guide the ligand into a specific orientation, optimizing other interactions between the ligand and the receptor. capes.gov.brnih.gov

Table 1: Comparison of Non-Covalent Interactions

| Interaction Type | Key Features | Potential Role in this compound |

| Halogen Bond | Directional, involves σ-hole on bromine. acs.org | Anchors the molecule in the binding pocket, enhances selectivity. nih.govrsc.org |

| Hydrogen Bond | Involves nitrile nitrogen and secondary amine. | Orients the molecule and contributes to binding affinity. |

| Hydrophobic Interactions | Involves benzonitrile core and cyclopentyl group. | Enhances membrane permeability and binding to nonpolar regions. |

| π-Stacking | Involves the aromatic benzonitrile ring. | Stabilizes binding through interaction with aromatic amino acids. |

Conformational and Hydrophobic Characteristics of the Cyclopentylamino Group

The cyclopentylamino group at the 2-position introduces both conformational constraints and significant hydrophobicity, playing a dual role in ligand-target interactions.

The conformation of the cyclopentyl ring is not rigid; it can adopt various puckered conformations (e.g., envelope, twist). This conformational flexibility, while limited, can allow the group to adapt its shape to best fit the contours of a binding site, thereby optimizing van der Waals contacts and enhancing binding affinity.

The secondary amine linker (–NH–) connecting the cyclopentyl group to the benzonitrile core is a critical functional group. It can act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the lone pair on the nitrogen). This dual capability allows for the formation of crucial hydrogen bonds that can anchor the ligand within the binding site and contribute to its specific orientation.

Furthermore, the secondary amine is a titratable group, meaning its protonation state can change depending on the pH of the environment and the pKa of the amine. nih.gov The protonation state of a ligand is a critical factor in receptor-ligand interactions. nih.govbiorxiv.org In its protonated, cationic form (–NH2+–), the amine can form strong electrostatic interactions with negatively charged amino acid residues such as aspartate or glutamate. The pKa of the amine itself can be influenced by the local microenvironment of the binding pocket. biorxiv.org The ability to exist in different protonation states can be fundamental to the molecule's recognition by and binding to its biological target. nih.gov

Stereochemical Preferences and Chiral Recognition in Biological Systems

While specific studies on the stereochemistry of this compound are not extensively documented, the principles of stereochemistry are crucial to its potential biological activity. nih.gov The presence of a cyclopentylamino group attached to the chiral center means the compound can exist as different stereoisomers. The spatial arrangement of these isomers can significantly influence their interaction with biological targets, such as enzymes and receptors, which are themselves chiral. nih.gov

The differential binding of enantiomers to receptors can lead to variations in pharmacological effects, where one isomer may be more active or have a different effect than another. nih.gov The specific recognition and separation of such chiral molecules are often achieved through techniques like chromatography using chiral stationary phases (CSPs). nih.govnih.gov For instance, polysaccharide-based CSPs are effective in separating a wide range of chiral compounds due to their ability to form multiple types of intermolecular interactions. researchgate.net The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector, which requires a minimum of three points of interaction. wvu.edu This principle would be fundamental in separating and identifying the most biologically active stereoisomer of this compound.

Systematic Structural Derivatization and Analog Development

Rational Design Strategies for Enhanced Potency and Specificity

The rational design of analogs of this compound would aim to enhance its potency and specificity for a biological target. This process involves systematic modifications of its chemical structure. nih.gov For instance, in the development of kinase inhibitors, a common strategy is to modify a lead compound to improve its fit within the target's binding pocket, thereby increasing selectivity and reducing off-target effects. nih.gov

Strategies for enhancing potency could involve introducing functional groups that can form additional favorable interactions, such as hydrogen bonds or hydrophobic interactions, with the target. For example, studies on 2-aminobenzophenone (B122507) derivatives have shown that the introduction of an amino group at the ortho position can significantly increase growth inhibitory activity in cancer cell lines. nih.gov Similarly, modifying the cyclopentyl group or the bromine substituent on the benzonitrile ring of the target compound could be explored to optimize its binding affinity and selectivity. The exploration of structure-activity relationships (SAR) through systematic derivatization is a key component of this process. rsc.orgresearchgate.net

Elucidation of Key Pharmacophoric Features

A pharmacophore model for this compound would identify the essential three-dimensional arrangement of chemical features necessary for its biological activity. unina.it Such a model typically includes features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.netdovepress.com For 2-aminobenzonitrile (B23959) derivatives, which share a core structure with the target compound, key pharmacophoric features might include the amino group as a hydrogen bond donor, the nitrile group as a potential hydrogen bond acceptor or for its electronic properties, and the substituted phenyl ring for hydrophobic and aromatic interactions. rsc.org

The development of a pharmacophore model can be ligand-based, using a set of known active molecules, or structure-based, if the three-dimensional structure of the biological target is known. nih.govresearchgate.net This model then serves as a template for designing new molecules with improved activity or for searching databases to find novel scaffolds that match the key features. unina.it

Computational Chemistry and Molecular Modeling in SAR Investigations

Molecular Docking and Dynamics Simulations for Ligand-Receptor Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to investigate the binding of this compound to a hypothetical biological target. nih.gov Docking studies can predict the preferred binding orientation and affinity of the ligand within the receptor's active site. nih.gov For example, in a study of brassinosteroid analogs, molecular docking revealed that the compounds adopted an orientation similar to the natural ligand, with the binding energy correlating with their biological activity. nih.gov

MD simulations can further refine the docked pose and provide insights into the stability of the ligand-receptor complex over time. nih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding and can help to identify key residues involved in the interaction. Such computational approaches are invaluable for understanding the molecular basis of action and for guiding the rational design of more potent analogs.

Quantum Chemical Calculations of Electronic and Steric Parameters

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic and steric properties of this compound. nih.gov These calculations can determine parameters such as molecular geometry, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and interaction with a biological target. pku.edu.cnacs.org

For instance, studies on substituted benzonitriles have shown that the nature and position of substituents significantly affect the electronic properties of the molecule. pku.edu.cn The bromo substituent in this compound is an electron-withdrawing group, which influences the charge distribution across the aromatic ring and the reactivity of the nitrile group. The steric hindrance caused by the bulky cyclopentylamino group also plays a critical role in how the molecule fits into a binding pocket. pku.edu.cn These calculated parameters can be used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate the chemical structure with biological activity. frontiersin.org

In-depth Analysis of this compound in Drug Discovery

The landscape of modern medicinal chemistry is continually evolving, with the identification and optimization of novel molecular scaffolds remaining a cornerstone of therapeutic innovation. One such scaffold that has garnered interest is the 2-aminobenzonitrile core, which serves as a versatile template for the design of a wide array of biologically active agents. Within this chemical class, the compound This compound emerges as a subject of scientific inquiry, primarily explored for its potential as an intermediate in the synthesis of kinase inhibitors and other targeted therapies. This article delves into the specific aspects of its role in structure-activity relationship (SAR) studies and the application of structure-based drug design methodologies.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Structure-Based Drug Design Methodologies

Structure-based drug design (SBDD) is a powerful paradigm that leverages the three-dimensional structural information of a biological target, typically a protein or enzyme, to guide the design of potent and selective inhibitors. This approach is particularly relevant for the development of kinase inhibitors, a class of drugs where the 2-aminobenzonitrile scaffold has found significant application. While specific, detailed SBDD studies for This compound are not extensively documented in publicly available literature, the principles of this methodology can be applied to understand its potential role.

The process generally involves the following key stages:

Target Identification and Validation: Identifying a biologically relevant target, such as a specific kinase implicated in a disease pathway.

Structure Determination: Obtaining the 3D structure of the target protein, often through techniques like X-ray crystallography or cryo-electron microscopy.

In Silico Screening and Docking: Computationally docking libraries of compounds into the active site of the target to predict binding affinities and modes. This compound and its derivatives would be included in such libraries.

Lead Optimization: Synthesizing and testing the most promising candidates from the in silico screening. The SAR data from these experiments then feeds back into further rounds of design and optimization.

The core structure of This compound presents several key features for interaction within a kinase active site. The benzonitrile (B105546) group can act as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor. The bromine atom at the 4-position can engage in halogen bonding, a type of non-covalent interaction that has been increasingly recognized for its importance in ligand-protein binding. The cyclopentyl group provides a lipophilic moiety that can occupy hydrophobic pockets within the active site.

Table 1: Hypothetical Structure-Based Design Considerations for this compound Derivatives

| Molecular Moiety | Potential Interaction | Design Rationale for Analogs |

| Nitrile Group (-CN) | Hydrogen bond acceptor | Maintain or replace with other hydrogen bond acceptors (e.g., carboxamide) to interact with backbone amides of the hinge region in kinases. |

| Cyclopentylamino Group | Hydrophobic interactions, hydrogen bonding | Modify the size and nature of the cycloalkyl group (e.g., cyclobutyl, cyclohexyl) to optimize fit in the hydrophobic pocket. The secondary amine is a key hydrogen bond donor. |

| Bromo Group (-Br) | Halogen bonding, hydrophobic interactions | Explore other halogens (Cl, F) or small lipophilic groups to probe the halogen bonding pocket and optimize binding affinity and selectivity. |

| Benzene (B151609) Ring | Core scaffold, potential for π-π stacking | Introduce further substitutions on the ring to improve solubility, metabolic stability, or to target additional pockets in the active site. |

It is important to note that the data presented in the table is based on established principles of medicinal chemistry and structure-based design as applied to similar 2-aminobenzonitrile-based kinase inhibitors. Detailed research findings from specific studies on This compound are required to validate these hypotheses.

Preclinical Biological Evaluation and Mechanistic Characterization

In Vitro and Ex Vivo Assessment of Biological Activities

Antimicrobial Profiling (e.g., Antibacterial, Antifungal, Antimycobacterial)

A thorough search of scientific databases and literature has not yielded any studies concerning the antimicrobial properties of 4-Bromo-2-(cyclopentylamino)benzonitrile. Standard antimicrobial profiling would typically involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) against a panel of medically relevant microorganisms. This would include Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), fungal strains (e.g., Candida albicans, Aspergillus niger), and mycobacteria (e.g., Mycobacterium tuberculosis).

The presence of a bromine atom and a benzonitrile (B105546) group in a molecule can sometimes be associated with antimicrobial effects. For instance, some bromo-substituted compounds and nitrile derivatives have been investigated for their potential as antimicrobial agents. However, without experimental data, the antimicrobial potential of this compound remains undetermined.

Table 1: Antimicrobial Activity of this compound (No data available)

| Microorganism | Strain | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | ATCC 29213 | N/A |

| Escherichia coli | ATCC 25922 | N/A |

| Candida albicans | ATCC 10231 | N/A |

Anti-inflammatory Efficacy and Cytokine Modulation

There is currently no available research on the anti-inflammatory effects of this compound. An evaluation of its anti-inflammatory efficacy would typically involve in vitro assays to measure the inhibition of key inflammatory mediators. This could include assessing its ability to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated immune cells like macrophages. nih.govnih.gov Furthermore, its effect on the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) would be of interest.

Modulation of cytokine profiles is a critical aspect of anti-inflammatory activity. nih.gov However, no studies have been conducted to investigate whether this compound can shift the cytokine balance towards an anti-inflammatory profile, for example, by promoting the production of anti-inflammatory cytokines like interleukin-10 (IL-10).

Table 2: Effect of this compound on Cytokine Production (No data available)

| Cytokine | Cell Line | Inhibition (%) at X concentration | IC₅₀ (µM) |

|---|---|---|---|

| TNF-α | RAW 264.7 | N/A | N/A |

| IL-6 | PBMC | N/A | N/A |

Investigation of Anticancer and Antitumor Properties

The anticancer and antitumor potential of this compound has not been investigated in any published studies. The evaluation of a compound's anticancer properties typically begins with in vitro cytotoxicity screening against a panel of human cancer cell lines, such as those representing breast, lung, colon, and prostate cancers. The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined from these assays.

Further mechanistic studies would explore the compound's ability to induce apoptosis (programmed cell death), cause cell cycle arrest, or inhibit cancer cell migration and invasion. While some nitrile-containing compounds have been explored for their antitumor activities, the specific contribution of the 4-bromo and 2-(cyclopentylamino) substitutions in this context is unknown for this molecule.

Table 3: Cytotoxicity of this compound against Human Cancer Cell Lines (No data available)

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast | N/A |

| A549 | Lung | N/A |

| HCT116 | Colon | N/A |

Antiviral Activity Assessments (e.g., HCV Inhibition)

There is no scientific literature available regarding the antiviral activity of this compound. Assessing antiviral efficacy would involve testing the compound against various viruses in cell-based assays. For example, its potential to inhibit the replication of viruses like Hepatitis C Virus (HCV) would be evaluated using replicon systems or infectious virus production assays. nih.govplos.org

The discovery of novel antiviral agents is an ongoing area of research, and various chemical scaffolds are explored. nih.gov However, this compound has not been a subject of such investigations to date.

Table 4: Antiviral Activity of this compound (No data available)

| Virus | Cell Line | EC₅₀ (µM) |

|---|---|---|

| Hepatitis C Virus (HCV) | Huh-7 | N/A |

Neuroprotective Potential and Associated Pathway Modulation

The neuroprotective potential of this compound remains unexplored. Research in this area would typically involve in vitro models of neurotoxicity, such as neuronal cell cultures exposed to oxidative stress (e.g., H₂O₂), excitotoxicity (e.g., glutamate), or neurotoxins (e.g., MPP⁺). The ability of the compound to enhance cell viability and reduce neuronal damage would be quantified.

Table 5: Neuroprotective Effect of this compound (No data available)

| Neurotoxic Insult | Neuronal Cell Line | % Increase in Cell Viability |

|---|---|---|

| Oxidative Stress (H₂O₂) | SH-SY5Y | N/A |

Antioxidant Mechanisms and Oxidative Stress Mitigation

No studies have been performed to evaluate the antioxidant mechanisms or oxidative stress mitigation capabilities of this compound. Standard antioxidant assessment includes chemical-based assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay to determine the compound's direct free radical scavenging ability.

Cell-based assays would be used to assess its ability to mitigate intracellular oxidative stress by measuring the levels of reactive oxygen species (ROS) in cells challenged with an oxidizing agent. Furthermore, its potential to enhance the endogenous antioxidant defense system, for instance, by upregulating antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), would be a key area of investigation. nih.gov The antioxidant properties of this compound are currently unknown.

Table 6: Antioxidant Activity of this compound (No data available)

| Assay | Activity/IC₅₀ |

|---|---|

| DPPH Radical Scavenging | N/A |

| Intracellular ROS Reduction | N/A |

Modulation of Metabolic Pathways (e.g., Glucose Metabolism)

No data is available on how this compound may modulate glucose metabolism or other metabolic pathways.

Identification of Molecular Targets and Mechanisms of Action (MoA)

Enzyme Inhibition Kinetics and Specificity (e.g., 11β-HSD1, Carbonic Anhydrase)

There is no information regarding the inhibitory activity or kinetic parameters of this compound against enzymes such as 11β-HSD1 or Carbonic Anhydrase.

Receptor Binding Assays and Signaling Pathway Analysis (e.g., Adrenergic Receptors, Serotonin Receptors, Adenosine (B11128) A1 Receptor)

No studies were found that have assessed the binding affinity or functional activity of this compound at adrenergic, serotonin, adenosine A1, or other receptors.

Interactions with Nucleic Acids and DNA-Related Processes

There is no available research on the potential for this compound to interact with DNA or other nucleic acids.

Allosteric Modulation of Protein Function (e.g., Glutathione Peroxidase 4)

Information regarding any allosteric modulatory effects on proteins like Glutathione Peroxidase 4 is not available.

Exploration of Cellular and Subcellular Distribution

No studies have been published detailing the cellular uptake or subcellular localization of this compound.

Due to this lack of specific data, creating the requested article would require speculation, which falls outside the scope of providing scientifically accurate information.

Table of Compounds

Advanced Research Directions and Collaborative Opportunities

Refinement of Synthetic Methodologies for Industrial Scale-Up and Sustainability

The transition from laboratory-scale synthesis to industrial production necessitates the development of methodologies that are not only efficient and cost-effective but also environmentally sustainable. The principles of green chemistry are central to this endeavor, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. wjpmr.com

Current research in benzonitrile (B105546) synthesis highlights several promising avenues for refinement. One innovative approach involves the use of ionic liquids as recyclable agents that can act as co-solvents and catalysts, eliminating the need for metal salt catalysts and simplifying product separation. rsc.orgnih.gov Studies have demonstrated that using an ionic liquid can lead to a 100% yield of benzonitrile from benzaldehyde (B42025) in a significantly shorter reaction time compared to traditional methods. rsc.orgnih.gov Another area of development is the comparison of different industrial amination reactions, such as the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr), using green chemistry metrics like process mass intensity to determine the most sustainable route. acs.org These comparative studies help in selecting procedures that minimize environmental impact while being suitable for large-scale manufacturing.

Table 1: Comparison of Synthetic Approaches for Benzonitrile Derivatives

| Methodology | Key Features | Advantages for Industrial Scale-Up | Reference |

|---|---|---|---|

| Ionic Liquid-Based Synthesis | Acts as a recyclable co-solvent, catalyst, and phase separation agent. Eliminates the need for metal salt catalysts. | Simplified separation process, reduced waste, potential for 100% yield, and reusability of the ionic liquid. | rsc.orgnih.gov |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. | High efficiency and applicability to a wide range of substrates, though it requires a metal catalyst. | acs.org |

| Solvent-Free Synthesis | Reactions are conducted by grinding reagents together without a solvent, often with gentle heating. | Reduces solvent waste, lowers energy consumption, and can lead to higher yields compared to conventional methods. | wjpmr.com |

| Ultrasound-Assisted Synthesis | Uses ultrasonic waves to accelerate the reaction between benzaldehyde derivatives and potassium cyanide. | Achieves high yields in short reaction times at room temperature, offering an energy-efficient and rapid process. | asianpubs.org |

These advanced methodologies provide a framework for optimizing the synthesis of 4-Bromo-2-(cyclopentylamino)benzonitrile, ensuring that its future production is both economically viable and environmentally responsible.

Development of Novel Benzonitrile Derivatives with Enhanced Pharmacological Attributes

The benzonitrile scaffold is a versatile starting point for the development of new therapeutic agents. wikipedia.orgatamankimya.com The nitrile group itself is a key pharmacophore in over 30 prescribed drugs and is known for its metabolic stability and ability to form crucial interactions with biological targets. nih.gov Research is focused on creating novel derivatives of this compound by strategically modifying its structure to improve potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies are crucial in guiding these modifications. For instance, in the development of kinase inhibitors, altering the aniline (B41778) group at the C-4 position of a quinolinecarbonitrile core led to significant improvements in potency. nih.gov Replacing a methoxy (B1213986) group with a morpholin-4-yl)propoxy group resulted in a compound with increased inhibition of both the target enzyme and cancer cell proliferation. nih.gov Further optimization by substituting the morpholine (B109124) with a 4-methylpiperazine group yielded a derivative with nanomolar potency and high selectivity. nih.gov

Similar strategies can be applied to this compound. Modifications could involve:

Altering the cyclopentylamino group: Introducing different cyclic or acyclic amines to probe the binding pocket and enhance affinity or selectivity.

Substituting the bromo group: Replacing the bromine atom with other halogens or functional groups to modulate electronic properties and target interactions.

Modifying the benzonitrile ring: Adding further substituents to the aromatic ring to optimize binding and pharmacokinetic profiles.

The goal of this research is to generate a library of novel compounds with superior therapeutic potential, moving beyond the initial lead compound to discover candidates with truly enhanced pharmacological profiles for various diseases, including cancer and microbial infections. researchgate.netnih.gov

Integration of Omics Technologies for Comprehensive Biological Systems Analysis

To fully understand the biological impact of this compound, researchers are turning to "omics" technologies. These high-throughput methods—genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of a drug's effect on cellular systems. nih.govmdpi.com Integrating these datasets allows for a comprehensive analysis that can uncover novel drug targets, elucidate mechanisms of action, and identify biomarkers for drug response. arome-science.comfrontlinegenomics.com

Omics technologies play distinct yet complementary roles in drug discovery: nih.govresearchgate.net

Genomics and Transcriptomics: Help identify genetic mutations and changes in gene expression patterns that are associated with a disease, providing potential targets for new drugs. nih.gov

Proteomics: Analyzes changes in protein levels and modifications, offering direct insight into how a compound affects cellular signaling pathways and protein interaction networks. chemikailproteomics.com

Metabolomics: Studies the small-molecule metabolites within a biological system, capturing the downstream functional consequences of a drug's activity and revealing its impact on metabolic pathways. nih.govnih.govresearchgate.netresearchgate.net

By applying these technologies, researchers can move from a single-target view to a systems-level understanding. For example, metabolomics can be used to create metabolic profiles that reveal how a drug candidate alters cellular biochemistry, helping to validate its target and predict its effects. arome-science.comnih.gov This integrated approach is essential for dissecting the complex biological interactions of this compound and for accelerating the development of more precise and effective therapies. mdpi.com

Table 2: Application of Omics Technologies in Drug Discovery

| Omics Technology | Primary Focus | Contribution to Drug Discovery | Reference |

|---|---|---|---|

| Genomics | Analysis of DNA sequences and structure. | Identifies genetic variations linked to disease, enabling target discovery and validation. | nih.gov |

| Transcriptomics | Quantification of RNA transcripts (gene expression). | Reveals how a compound alters gene expression, providing clues to its mechanism of action. | frontlinegenomics.com |

| Proteomics | Study of the entire set of proteins in a cell or organism. | Identifies the protein targets of a drug and characterizes its effect on cellular signaling pathways. | chemikailproteomics.com |

| Metabolomics | Analysis of small molecules (metabolites). | Provides a functional readout of the physiological state and reveals drug-induced metabolic shifts. | nih.govresearchgate.net |

| Multi-Omics Integration | Combines data from multiple omics layers. | Offers a systems-level view of drug action, leading to a more comprehensive understanding of efficacy and potential side effects. | mdpi.com |

Exploration of Emerging Therapeutic Indications (e.g., Amyloid-related Diseases)

While initial research may focus on a specific disease target, the unique chemical structure of this compound may hold promise for other therapeutic applications. An emerging area of interest is the potential for small molecules to combat amyloid-related diseases, such as Alzheimer's disease. These neurodegenerative disorders are characterized by the misfolding and aggregation of proteins like amyloid-β into toxic plaques. nih.gov

Recent studies have shown that certain small molecules can interfere with this process. For example, benzofuran (B130515) derivatives have demonstrated the ability to reverse amyloidogenesis and improve memory in animal models of Alzheimer's disease. nih.gov Similarly, a benzofuran-enaminone derivative was found to counteract neurotoxicity in a rat model of the disease by modulating the expression of genes related to apoptosis and amyloid precursor protein. nih.gov

Given these findings, it is plausible that benzonitrile derivatives like this compound could be investigated for their potential to:

Inhibit the aggregation of amyloid-β peptides.

Promote the clearance of existing amyloid plaques.

Protect neurons from amyloid-induced toxicity.

Exploring this therapeutic avenue would involve screening the compound and its analogs in relevant cellular and animal models of amyloid-related diseases. Success in this area could significantly expand the therapeutic utility of this chemical class and offer new hope for treating these devastating neurodegenerative conditions.

Fostering Interdisciplinary Collaborations in Chemical Biology and Drug Discovery

The journey of a drug from a concept to a clinical therapy is a complex, multi-stage process that no single discipline can navigate alone. The advancement of compounds like this compound is critically dependent on fostering robust, interdisciplinary collaborations. stonybrook.edu These partnerships bring together experts from diverse fields to create a synergistic research environment. utexas.edubirmingham.ac.uk

Successful drug discovery relies on the integration of expertise from:

Medicinal and Synthetic Chemists: Who design and synthesize novel molecules. utexas.edu

Biologists and Pharmacologists: Who evaluate the biological activity and mechanisms of these compounds.

Structural Biologists: Who determine the three-dimensional structures of drug-target complexes, enabling rational drug design. structure-based-drug-design-summit.com

Computational Scientists and AI Specialists: Who use advanced algorithms and machine learning to predict drug-target interactions, analyze large datasets, and accelerate the discovery process. kubermatic.comprnewswire.commorningstar.compharmexec.com

Modern drug discovery is increasingly characterized by collaborative models, including partnerships between academic institutions and pharmaceutical companies, open science initiatives that share data and resources, and large consortia that tackle high-risk, high-reward challenges. drugpatentwatch.comunc.eduevotec.comchempartner.com Such collaborations de-risk early-stage science, pool knowledge and resources, and ultimately accelerate the development of new medicines. drugpatentwatch.com The future success of this compound and its derivatives will be a testament to the power of these integrated, team-based scientific endeavors. northwestern.edu

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques to confirm the structure and purity of 4-Bromo-2-(cyclopentylamino)benzonitrile?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the cyclopentylamino and bromo substituents, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns. High-performance liquid chromatography (HPLC) or gas chromatography (GC) should be used to assess purity (>98% as per MFCD21609721) . For solubility, chloroform or methanol are preferred solvents, but water is unsuitable .

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Methodological Answer : Nucleophilic aromatic substitution (NAS) is a viable route, where 4-bromo-2-fluorobenzonitrile reacts with cyclopentylamine under controlled heating (80–100°C) in a polar aprotic solvent (e.g., DMF or DMSO). Catalytic bases like K₂CO₃ enhance reaction efficiency. Monitor progress via TLC and purify via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Store in a cool, dry place (0–6°C recommended for brominated analogs) . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste channels. Refer to SDS guidelines for brominated nitriles, which may release toxic fumes upon decomposition .

Advanced Research Questions

Q. How does the cyclopentylamino group influence the compound’s pharmacological activity compared to other alkylamino substituents?

- Methodological Answer : The cyclopentyl group introduces steric bulk and lipophilicity, potentially enhancing membrane permeability and target binding. Compare with analogs like 4-Bromo-2-(propylamino)benzonitrile (PubChem CID: 954226-93-8) using in vitro assays (e.g., enzyme inhibition or cell viability). Computational modeling (e.g., molecular docking) can predict interactions with biological targets like kinase domains .

Q. What strategies resolve contradictions in reactivity data between this compound and its chloro-substituted analogs?

- Methodological Answer : Bromine’s higher electronegativity and larger atomic radius may alter electronic and steric effects. Perform Hammett analysis to quantify substituent effects on reaction rates. Use DFT calculations to compare charge distribution and frontier molecular orbitals. Experimental validation via competitive coupling reactions (e.g., Suzuki-Miyaura) can highlight differences in cross-coupling efficiency .

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-MS to identify breakdown products (e.g., dehalogenation or nitrile hydrolysis). Kinetic modeling (Arrhenius equation) predicts shelf-life under standard storage conditions .

Q. What are the challenges in quantifying trace impurities in this compound, and how can they be mitigated?

- Methodological Answer : Brominated byproducts (e.g., di-substituted derivatives) may co-elute during analysis. Use hyphenated techniques like LC-MS/MS with MRM (multiple reaction monitoring) for selective detection. Validate methods per ICH Q2(R1) guidelines, ensuring limits of detection (LOD) < 0.1% .

Key Research Gaps and Recommendations

- Synthetic Optimization : Explore microwave-assisted synthesis to reduce reaction time and improve yield .

- Biological Screening : Prioritize targets like GPCRs or proteases where steric bulk may enhance selectivity .

- Environmental Impact : Study degradation pathways to assess ecotoxicology risks, particularly nitrile hydrolysis products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.